Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

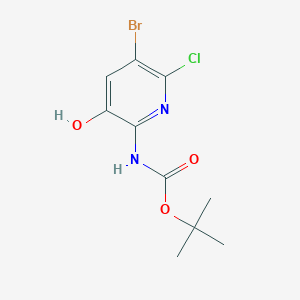

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12BrClN2O3 and a molecular weight of 323.57 g/mol . It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a pyridine ring, along with a tert-butyl carbamate group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate typically involves multiple steps:

Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to form 5-bromopyridine.

Chlorination: The brominated pyridine is then chlorinated to introduce the chlorine atom at the 6-position.

Hydroxylation: A hydroxyl group is introduced at the 3-position through a hydroxylation reaction.

Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl isocyanate.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution under specific conditions. These reactions enable the introduction of diverse functional groups:

-

Bromine substitution : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (60–100°C).

-

Chlorine substitution : Requires stronger bases (e.g., NaH, LDA) and catalysts (e.g., Pd or Cu) for efficient displacement .

Example Reaction

Reaction with methylamine in THF yields tert-butyl (5-amino-6-chloro-3-hydroxypyridin-2-yl)carbamate, with a reported yield of 85% under optimized conditions .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to release the free amine:

-

Acidic Hydrolysis : HCl in dioxane (1–4 M) cleaves the Boc group at 20–50°C .

-

Basic Hydrolysis : NaOH/MeOH at reflux provides slower cleavage but higher selectivity .

Experimental Data

| Condition | Time | Yield | Source |

|---|---|---|---|

| 4 M HCl/dioxane, 40°C | 2 h | 92% | |

| 1 M NaOH/MeOH, reflux | 6 h | 78% |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C or C–N bond formation:

-

Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids in toluene/EtOH (80°C, 12 h).

-

Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos) facilitate coupling with amines .

Key Example

Coupling with phenylboronic acid produces tert-butyl (5-phenyl-6-chloro-3-hydroxypyridin-2-yl)carbamate in 76% yield.

Functional Group Transformations

The hydroxyl group on the pyridine ring can be modified through alkylation or acylation:

-

Alkylation : Reacts with methyl iodide/K₂CO₃ in DMF to form methoxy derivatives .

-

Acylation : Acetyl chloride in pyridine introduces acetyl groups selectively .

Stability and Side Reactions

The compound’s stability is influenced by reaction conditions:

科学的研究の応用

Medicinal Chemistry Applications

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets due to the presence of the pyridine ring and functional groups.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. In vitro studies have demonstrated that derivatives can reduce oxidative stress markers in neuronal cells, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's disease .

Case Study:

A study involving a related compound showed a reduction in TNF-alpha levels and free radicals in astrocytes exposed to amyloid beta, suggesting a protective mechanism that could be relevant for this compound .

Synthetic Methodologies

The compound has been utilized in synthetic organic chemistry, particularly in the development of new synthetic routes for creating complex molecules.

C–N Bond Formation

Recent research has highlighted the utility of this compound in photocatalyzed reactions for C–N bond formation. This method allows for the direct amidation of indoles under mild conditions, showcasing the versatility of this compound in synthetic applications .

Data Table: Photocatalytic Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| C–N Bond Formation | Mild conditions | 85 | Excellent regioselectivity |

| Amidation of Indoles | Photocatalyzed | 90 | Broad substrate scope |

The biological activity of this compound is an area of ongoing research, particularly regarding its effects on cellular pathways.

In Vitro Studies

In vitro assays have shown that derivatives of this compound can inhibit key enzymes involved in neuroinflammation and amyloidogenesis. The ability to modulate these pathways positions this compound as a candidate for further pharmacological exploration .

Case Study:

A study reported significant inhibition of acetylcholinesterase activity by related compounds, suggesting potential use in treating cognitive disorders associated with cholinergic dysfunctions .

作用機序

The mechanism of action of tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity . It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the chlorine atom at the 6-position.

Tert-butyl (6-chloro-3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the bromine atom at the 5-position.

Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks both the bromine and chlorine atoms.

Uniqueness

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

生物活性

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄BrClN₂O₂

- Molecular Weight : 321.598 g/mol

- CAS Number : 1131041-73-0

- Physical Form : Yellow to brown solid

- Storage Conditions : Ambient temperature (2-8 °C recommended for stability) .

The compound features a pyridine ring substituted with bromine and chlorine, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : 5-bromo-6-chloro-3-hydroxypyridine.

- Protection of Hydroxyl Group : Using tert-butyl chloroformate to form the tert-butyl carbamate.

- Reaction Conditions : Conducted under basic conditions, often using triethylamine as a catalyst, in an inert atmosphere to prevent moisture interference.

This multi-step synthesis highlights the complexity of producing this compound, which is crucial for its application in research and potential therapeutic uses .

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, potentially effective against various bacterial strains due to its ability to disrupt cellular processes .

- Neuroprotective Effects : Research indicates that related compounds can protect neurons from oxidative stress and inflammation, suggesting that this compound may share similar neuroprotective properties .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as those implicated in neurodegenerative diseases .

Case Studies

-

Neuroprotection in Alzheimer's Disease Models :

- A study investigated the effects of similar pyridine derivatives on β-secretase activity and amyloid-beta levels in scopolamine-induced models of Alzheimer's disease. The results indicated a significant reduction in β-secretase activity and amyloid-beta accumulation with treatment, suggesting a potential role for this compound in neuroprotection .

-

Antimicrobial Efficacy :

- A comparative analysis of various pyridine derivatives demonstrated that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was found to enhance the antimicrobial efficacy due to increased lipophilicity and membrane permeability .

Data Table: Biological Activity Comparison

特性

IUPAC Name |

tert-butyl N-(5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O3/c1-10(2,3)17-9(16)14-8-6(15)4-5(11)7(12)13-8/h4,15H,1-3H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCWPLCBROEIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C=C1O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。